molecular formula C7H5ClO3 B189936 5-Chloro-2,4-dihydroxybenzaldehyde CAS No. 131088-02-3

5-Chloro-2,4-dihydroxybenzaldehyde

Cat. No. B189936
Key on ui cas rn: 131088-02-3
M. Wt: 172.56 g/mol
InChI Key: IPOSHVWRFQTHGK-UHFFFAOYSA-N
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Patent
US09180196B2

Procedure details

Sodium hypochlorite (75 mL, 0.055 mol) and piperidine (4.68 g, 0.055 mol) were cooled to 0° C., combined cautiously and added dropwise over 2 h to a solution of 2,4,-dihydroxybenzaldehyde (6.91 g, 0.05 mol) in 50% aqueous sulfuric acid (150 mL) while cooling to 0° C. After three additional hours, the precipitate was collected via filtration in quantitative yield. 1H NMR indicates that it is about 65% 5-chloro-2,4-dihdroxybenzaldehyde, with the balance being 3-chloro-2,4-dihdroxybenzaldehyde. The product can be purified via column chromatography and/or repeated recrystallizations from toluene. However, the 3-chloro-2,4-dihdroxybenzaldehyde does not react in the next reaction, so the product was used without further purification.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
6.91 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][O-].[Na+].N1CCCCC1.[OH:10][C:11]1[CH:18]=[C:17]([OH:19])[CH:16]=[CH:15][C:12]=1[CH:13]=[O:14]>S(=O)(=O)(O)O>[Cl:1][C:16]1[C:17]([OH:19])=[CH:18][C:11]([OH:10])=[C:12]([CH:15]=1)[CH:13]=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
75 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
4.68 g
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
Quantity
6.91 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)O
Name
Quantity
150 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After three additional hours, the precipitate was collected via filtration in quantitative yield
CUSTOM
Type
CUSTOM
Details
The product can be purified via column chromatography
CUSTOM
Type
CUSTOM
Details
recrystallizations from toluene
CUSTOM
Type
CUSTOM
Details
However, the 3-chloro-2,4-dihdroxybenzaldehyde does not react in the next reaction, so the product
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Name
Type
Smiles
ClC=1C(=CC(=C(C=O)C1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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